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molecular formula C11H18N2O2 B1388398 Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate CAS No. 477787-73-8

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate

Cat. No. B1388398
M. Wt: 210.27 g/mol
InChI Key: SMRXXAYKLVVIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186730B2

Procedure details

A solution of piperidine-4-carboxylic acid ethyl ester (ethylisonipecotate) (4.7 g, 30 mmol), acrylonitrile (1.7 g, 31 mmol) in isopropyl alcohol (30 ml) was stirred at room temperature for 15 hours, then evaporated to dryness to afford 1-(2-cyano-ethyl)-piperidine-4-carboxylic acid ethyl ester as an oil (6.4 g, 100%).
Name
piperidine-4-carboxylic acid ethyl ester (ethylisonipecotate)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1CC[CH:6](C(O)=O)[CH2:5][CH2:4]1)C.[CH2:12]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])[CH3:13].C(#N)C=C>C(O)(C)C>[CH2:12]([O:14][C:15]([CH:17]1[CH2:22][CH2:21][N:20]([CH2:6][CH2:5][C:4]#[N:3])[CH2:19][CH2:18]1)=[O:16])[CH3:13] |f:0.1|

Inputs

Step One
Name
piperidine-4-carboxylic acid ethyl ester (ethylisonipecotate)
Quantity
4.7 g
Type
reactant
Smiles
C(C)N1CCC(C(=O)O)CC1.C(C)OC(=O)C1CCNCC1
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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